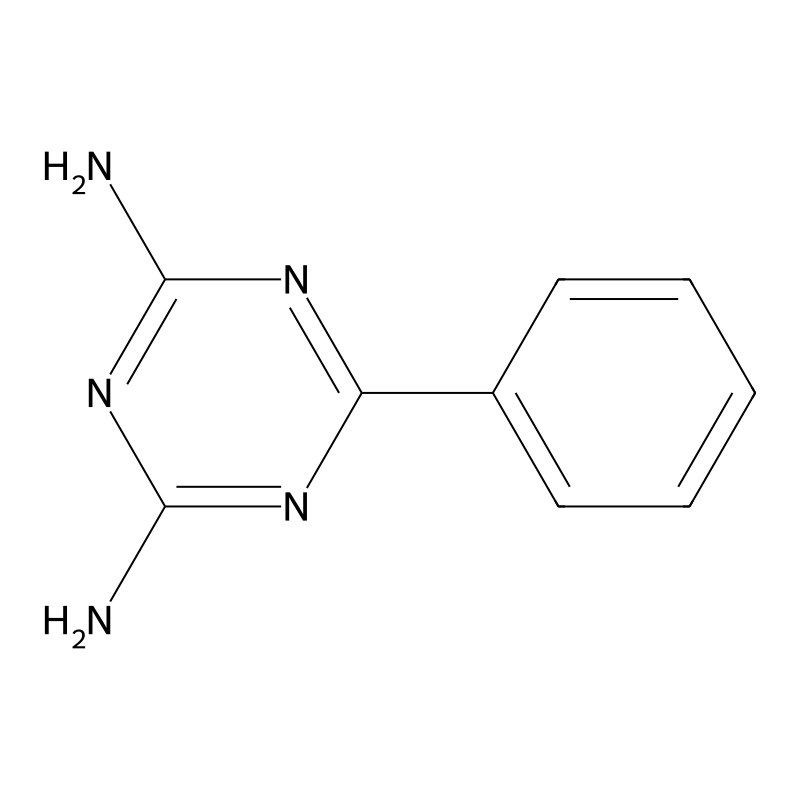Benzoguanamine
C6H5(C3N3)(NH2)2
C9H9N5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H5(C3N3)(NH2)2
C9H9N5
Molecular Weight
InChI
InChI Key
SMILES
solubility
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE
0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C
> 10% in ethanol
> 10% in ethyl ether
Soluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.
Slightly soluble in trifluoroacetic acid.
Solubility at 20 °C, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Synonyms
Canonical SMILES
Precursor for Melamine Resins:
One of the most prominent scientific research applications of benzoguanamine lies in the synthesis of melamine resins. These resins are thermosetting plastics widely used in diverse applications, including adhesives, coatings, laminates, and electrical components []. Benzoguanamine acts as a cross-linking agent, enhancing the strength, durability, and heat resistance of the final product [].
Functional Material Development:
The presence of three amine groups in benzoguanamine's structure makes it a valuable building block for developing functional materials. Researchers are exploring its potential in creating:
- Porous carbon adsorbents: These materials exhibit high surface area and pore volume, making them ideal for CO₂ capture and other gas separation processes []. Their development could contribute to mitigating greenhouse gas emissions.
- Metal-organic frameworks (MOFs): Benzoguanamine, when combined with metal ions, can form MOFs with tailored structures and properties. These materials hold promise in various applications, including gas storage, separation, and catalysis [].
Pharmaceutical Industry Applications:
Benzoguanamine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. While the specific drugs remain under investigation, its potential as a building block for novel therapeutic agents is actively explored [].
Catalyst Development:
Studies suggest that benzoguanamine-based complexes can act as catalysts for various organic reactions. For instance, research has shown its potential in the synthesis of benzimidazoles, which are crucial components in numerous drugs and materials []. Further exploration of its catalytic properties could lead to the development of efficient and sustainable synthetic processes.
Benzoguanamine, with the chemical formula C9H9N5, is an organic compound belonging to the triazine family. It is structurally similar to melamine, differing by the replacement of one amino group with a phenyl group. This compound appears as a white crystalline powder and has a melting point ranging from 224 to 228 °C. Benzoguanamine is characterized as a weak base that is insoluble in water but soluble in certain organic solvents such as ethanol and ether . Its systematic name is 1,3-Diamino-5-phenyl-2,4,6-triazine, and it is primarily utilized in the production of thermosetting resins and formaldehyde resins .
This reaction involves the condensation of cyanoguanidine with benzonitrile under specific conditions . Additionally, benzoguanamine can react with sulfonyl chlorides to form sulfonamide derivatives, which have potential applications in complex formation .
Benzoguanamine can be synthesized through several methods:
- Condensation Reaction: The primary method involves the condensation of cyanoguanidine and benzonitrile in an organic solvent like butanol, using sodium hydroxide as a catalyst. This method typically requires heating and leads to the precipitation of benzoguanamine as a white solid .
- Alternative Approaches: Other methods include variations that utilize high-purity dicyanodiamide and different solvents or catalysts to optimize yield and purity .
- Mechanistic Studies: Mechanistic studies have suggested that synthesis may proceed through aldol condensation followed by cycloaddition reactions .
Benzoguanamine has diverse applications across several industries:
- Resin Production: It is primarily used as a cross-linking agent in the manufacture of melamine-formaldehyde resins, enhancing their thermoset properties.
- Coatings: The compound serves as a modifier and flexibilizer for formaldehyde resins and is utilized in amino coatings and plastics.
- Pharmaceuticals: Benzoguanamine acts as an intermediate in pharmaceutical synthesis, particularly in creating coupling agents for peptide synthesis .
- Agriculture: It may also find applications in pesticides and dyes due to its chemical properties.
Benzoguanamine shares structural similarities with several compounds within the triazine family. Here are some notable comparisons:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Melamine | C3H6N6 | Three amino groups; widely used in resin production; more cross-linking capability than benzoguanamine. |
| Guanidine | CH5N5 | Simple structure; used as a fertilizer; lacks aromatic character found in benzoguanamine. |
| Acetoguanamine | C7H10N4O | Contains an acetyl group; used in similar resin applications; differs by functional groups. |
| Cyanoguanidine | C2H4N4 | Precursor to benzoguanamine; simpler structure without phenyl substitution. |
Benzoguanamine's unique position arises from its combination of phenyl substitution and triazine structure, which enhances its utility specifically in resin formulations compared to other similar compounds.
Physical Description
WHITE CRYSTALS OR POWDER.
Color/Form
NEEDLES OR PRISMS FROM ALCOHOL
XLogP3
Density
1.42 g/cm³
LogP
log Kow= 1.36
1.38
Appearance
Melting Point
227-228 °C
228 °C
UNII
GHS Hazard Statements
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Mechanism of Action
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/
Pictograms

Irritant
Other CAS
68002-26-6
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Synthetic dye and pigment manufacturing
1,3,5-Triazine-2,4-diamine, 6-phenyl-: ACTIVE
Interactions
Dates
A 1:1 cocrystal of 4-(dimethylamino)benzaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine
Mohammad Hossein Habibi, Mahmoud Zendehdel, Kazem Barati, Ross W Harrington, William CleggPMID: 17675699 DOI: 10.1107/S0108270107031307








